
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by its hexahydroquinazolinone core structure, which is substituted with two phenyl groups at the 1 and 2 positions. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 2-aminobenzophenone and benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired quinazolinone compound.
Reaction Conditions:
Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Temperature: Typically between 80-120°C
Solvent: Common solvents include ethanol, methanol, or toluene
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: Lacks the hexahydro structure and phenyl substitutions.
2-Phenylquinazolin-4(3H)-one: Similar structure but with only one phenyl group.
1,2-Diphenylquinazolin-4(3H)-one: Similar structure but without the hexahydro component.
Uniqueness
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its hexahydroquinazolinone core and dual phenyl substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
62582-96-1 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
1,2-diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one |
InChI |
InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12,19H,7-8,13-14H2,(H,21,23) |
InChIキー |
UTFGXERILXKBDS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





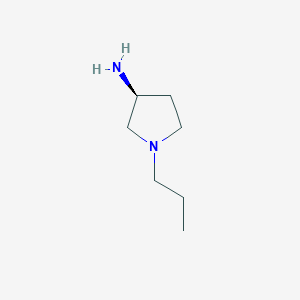

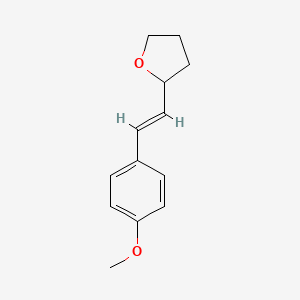
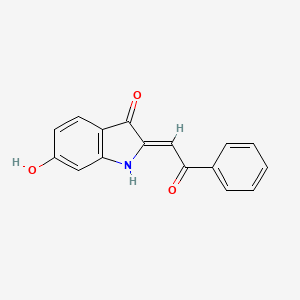
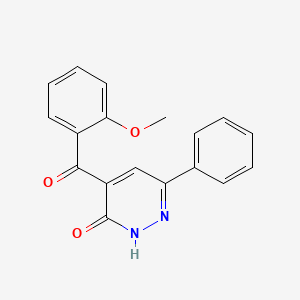
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

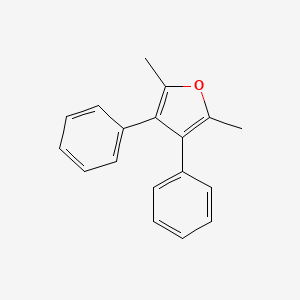
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)
